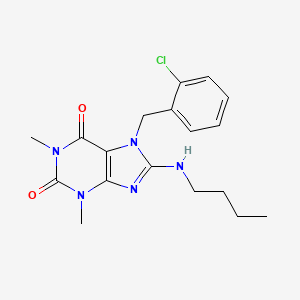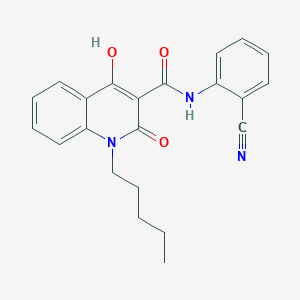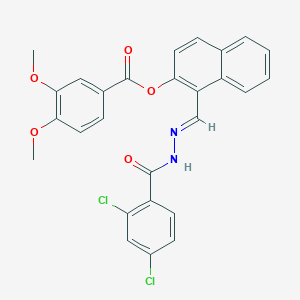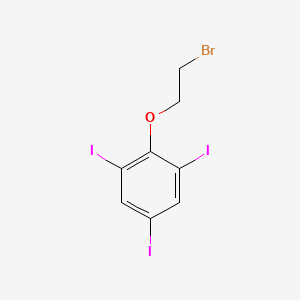
8-Dodecylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods:: As of now, there is no documented industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the sulfur or alkyl groups.
Reduction: Reduction reactions may alter the purine ring or the alkyl chains.
Substitution: Substitution reactions could replace functional groups on the purine scaffold.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. typical reagents might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and alkylating agents (e.g., alkyl halides).
Major Products:: The major products resulting from these reactions would involve variations of the original compound, such as different alkylated or oxidized forms.
Scientific Research Applications
Chemistry::
Biology and Medicine::Drug Discovery: Investigating its pharmacological properties and potential as a drug candidate.
Bioactivity: Assessing its effects on cellular processes, receptors, or enzymes.
Industry:: While not yet widely used, it could find applications in materials science or as a building block for novel compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C34H62N4O2S |
|---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
8-dodecylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C34H62N4O2S/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-38-30-31(37(3)33(40)36-32(30)39)35-34(38)41-29-27-25-23-21-15-13-11-9-7-5-2/h4-29H2,1-3H3,(H,36,39,40) |
InChI Key |
SDJUSCAJWGPJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)



![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)






![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)
